![molecular formula C16H17F2N3O4 B5678673 8-{[(2,4-difluorophenyl)amino]carbonyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5678673.png)
8-{[(2,4-difluorophenyl)amino]carbonyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Spirocyclic compounds, including those with diazaspiro decane structures, are synthesized through various methods, including cyclization reactions and the employment of specific reagents to promote spiro formation. For instance, a study on the enhanced reactivity of related spirocyclic anhydrides in the Castagnoli-Cushman reaction highlights innovative approaches to spiro compound synthesis, potentially applicable to the target compound (Rashevskii et al., 2020). Furthermore, the application of diphenylphosphorazidate (DPPA) in promoting decarbonylation in the synthesis of spirolactams and spirolactones presents another methodological aspect that could be relevant for synthesizing the target compound (Martin‐Lopez & Bermejo‐Gonzalez, 1994).
Molecular Structure Analysis
The molecular structure of spiro compounds is characterized by their spirocyclic nature, where two rings are joined at a single carbon atom. Conformational studies of similar compounds, like the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in certain stereoisomers, provide insight into the stability and configuration of spiro compounds, potentially applicable to our target compound's structural analysis (Żesławska, Jakubowska, & Nitek, 2017).
Chemical Reactions and Properties
Spiro compounds exhibit a range of chemical behaviors, including reactions with imines, isocyanates, and other agents that can modify or expand their ring structures. For example, electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane demonstrates the reactivity of spiro compounds under certain conditions, providing a framework for understanding potential reactions involving our target compound (Andreae, Schmitz, Wulf, & Schulz, 1992).
Physical Properties Analysis
The physical properties of spiro compounds, such as solubility, melting points, and crystalline structure, are influenced by their unique molecular architecture. Studies on the decarboxylation rates and mechanisms of related compounds offer insights into the thermal stability and reactivity of spiro compounds, which could be extrapolated to understand the physical properties of the target compound (Bigley & May, 1969).
Chemical Properties Analysis
The chemical properties, including reactivity patterns and interaction with various chemical reagents, are crucial for understanding the applications and manipulation of spiro compounds. The synthesis and antihypertensive activity study of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones provide a pertinent example of how the functional groups and spirocyclic structure influence the compound's activity and interactions, which could be relevant to our target compound's chemical properties analysis (Caroon et al., 1981).
Eigenschaften
IUPAC Name |
8-[(2,4-difluorophenyl)carbamoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O4/c17-9-1-2-12(11(18)7-9)19-15(25)21-5-3-16(4-6-21)10(14(23)24)8-13(22)20-16/h1-2,7,10H,3-6,8H2,(H,19,25)(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTILIYYGKKSMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(CC(=O)N2)C(=O)O)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-{[(2,4-Difluorophenyl)amino]carbonyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5678604.png)

![{6-hydroxy-4-[2-(methylamino)isonicotinoyl]-1,4-diazepan-1-yl}acetic acid](/img/structure/B5678634.png)

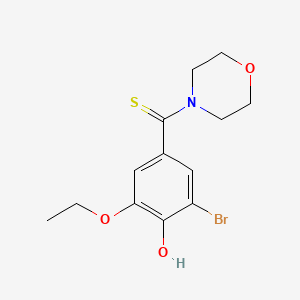
![N-(3,4-dihydro-2H-chromen-3-yl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5678649.png)
![4-benzyl-1-{2-oxo-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]ethyl}pyrrolidin-2-one](/img/structure/B5678656.png)
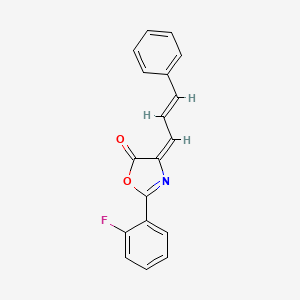
![4-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5678660.png)
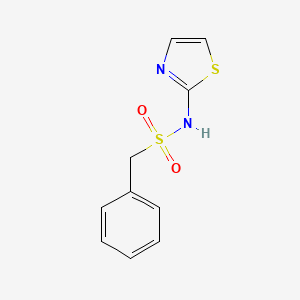
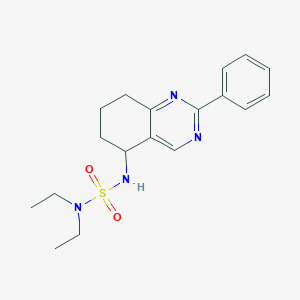

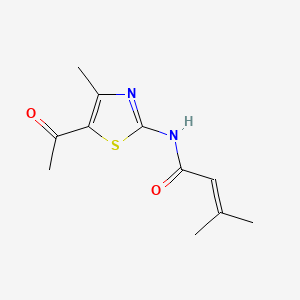
![N-(4-methoxybenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5678706.png)